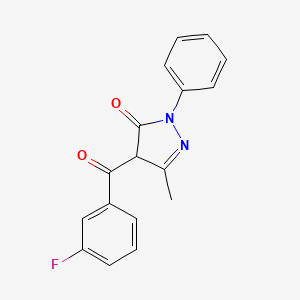

4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

4-(3-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a 3-fluorobenzoyl substituent at the 4-position of the pyrazole ring. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The fluorine atom at the benzoyl group enhances electronegativity and may influence lipophilicity, bioavailability, and receptor interactions.

Properties

IUPAC Name |

4-(3-fluorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-11-15(16(21)12-6-5-7-13(18)10-12)17(22)20(19-11)14-8-3-2-4-9-14/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDCJNRKEUJPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluorobenzoyl chloride and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Reaction Conditions: The reaction between 3-fluorobenzoyl chloride and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Research indicates that compounds with similar structures exhibit significant activity against drug-resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.5 µg/mL, demonstrating their potential as effective antimicrobial agents .

Inhibition of Enzymatic Activity

Another significant application is in the inhibition of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Parkinson's disease. Compounds structurally related to 4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have shown promising results as selective MAO-B inhibitors, suggesting potential therapeutic roles .

Applications in Materials Science

The compound has also been investigated for its complexation properties in solvent extraction processes. Studies indicate that it can form stable complexes with various metal ions, enhancing its utility in separation technologies . This property is particularly valuable in analytical chemistry for extracting specific metal ions from mixtures.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets and pathways in biological systems. The fluorobenzoyl group may interact with specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Diversity at the 4-Position

Pyrazolone derivatives vary significantly based on substituents at the 4-position, which critically affect their physicochemical and biological properties:

Key Observations :

Antimicrobial Performance

Pyrazolone derivatives exhibit varying antimicrobial efficacy depending on substituents and metal coordination:

Key Observations :

- Metal complexes (e.g., Ag(I)-L1/L2) show superior antimicrobial activity compared to free ligands due to enhanced membrane permeability and target interactions .

- Triazole-containing derivatives (e.g., compounds 5a-l) exhibit moderate activity, suggesting that bulky substituents may reduce bioavailability .

Physicochemical and Thermal Properties

Thermal Stability

Thermogravimetric analysis (TGA) of pyrazolone ligands and their complexes reveals decomposition patterns:

Key Observations :

- Metal complexes exhibit higher thermal stability than free ligands, attributed to strong metal-ligand coordination bonds .

Biological Activity

4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of 4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the acylation of 3-methyl-1-phenylpyrazol-5-one with 3-fluorobenzoyl chloride. The reaction conditions can vary, but common solvents include ethanol and methanol, with yields reported between 75% and 87% depending on the specific reaction conditions used .

Biological Activity

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has indicated that pyrazolone derivatives, including 4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, possess significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Some studies have explored the anticancer activity of pyrazolone derivatives. For instance, compounds with similar structures have been shown to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific anticancer efficacy of 4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one remains to be fully characterized, but its structural analogs suggest promising activity.

Anti-inflammatory Effects

Pyrazolone derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit key inflammatory mediators could make it a candidate for treating inflammatory diseases. Studies have reported that related compounds reduce the production of pro-inflammatory cytokines in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolone derivatives. Modifications at various positions on the pyrazole ring and the phenyl substituent can significantly influence biological outcomes. For example:

Case Studies

Several case studies highlight the efficacy of pyrazolone derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazolone derivatives against resistant bacterial strains. The results indicated that compounds with halogen substitutions exhibited superior activity compared to their non-substituted counterparts .

- Anticancer Activity : In vitro assays demonstrated that certain pyrazolone derivatives induced apoptosis in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Q & A

Q. Example Protocol :

Reflux 1-phenyl-3-methyl-4-benzoylpyrazol-5-one (10 mmol) with 3-fluorobenzoyl chloride (10 mmol) in ethanol for 10 h.

Purify via recrystallization (ethanol) to isolate crystalline product .

How is X-ray crystallography applied to determine the structural features of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

-

Data collection : Using Rigaku Saturn724 CCD or Bruker APEXII diffractometers with MoKα radiation (λ = 0.71073 Å) .

-

Refinement : SHELXL software refines structures, resolving bond lengths/angles and hydrogen bonding networks .

-

Key parameters :

Parameter Value (Example) Source Space group Triclinic, Unit cell dimensions -factor 0.036–0.047

Intramolecular N–H⋯O hydrogen bonds stabilize the enol-keto tautomer, confirmed by bond lengths (e.g., C=O: 1.284 Å in enol form) .

How does keto-enol tautomerism influence the reactivity and coordination chemistry of this compound?

Advanced Research Question

The compound exhibits keto-enol tautomerism , critical for its ligand behavior in metal complexes:

Q. Coordination Chemistry :

- Forms square-planar Ni(II) complexes with distorted geometry (Ni–O: 1.924 Å, Ni–N: 1.951 Å) .

- Ligand acts as a tridentate donor (N, O, aryl), enabling applications in MRI contrast agents .

What contradictions exist in reported crystallographic data for pyrazolone derivatives, and how can they be resolved?

Advanced Research Question

Discrepancies arise in:

Hydrogen bonding patterns : Some studies report intermolecular C–H⋯O bonds (e.g., 3.2 Å) , while others emphasize intramolecular N–H⋯O bonds .

Q. Resolution Strategies :

- Temperature-dependent studies : Compare data collected at 173 K vs. 293 K to assess thermal effects on tautomerism .

- High-resolution spectroscopy : Use synchrotron radiation for improved electron density maps .

How can computational methods complement experimental data in analyzing this compound’s electronic structure?

Advanced Research Question

Density Functional Theory (DFT) calculations:

- Predict tautomeric stability (ΔG between keto/enol forms).

- Simulate UV-Vis spectra (λ_max ~310 nm for π→π* transitions) .

- Validate crystallographic bond lengths (e.g., C–C: 1.40–1.42 Å) .

Q. Software Tools :

- Gaussian 09 or ORCA for electronic structure modeling.

- Mercury or VESTA for visualizing Hirshfeld surfaces .

What are the challenges in synthesizing fluorinated pyrazolone derivatives with high regioselectivity?

Advanced Research Question

Fluorine’s electronegativity complicates regioselectivity due to:

Q. Optimization Strategies :

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 10 h) .

- Catalyst screening : Piperidine or sulfamic acid improves yields (>80%) .

How do substituents on the phenyl ring affect the compound’s biological activity?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.